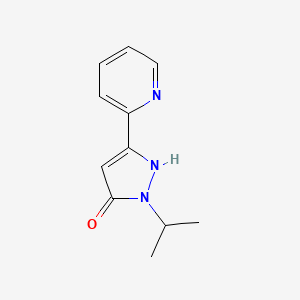
Hexahydropyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexahydropyrimidine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of hexahydropyrimidine, which is known for its significant bioactivity and reactivity
準備方法
Synthetic Routes and Reaction Conditions: Hexahydropyrimidine hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and other aldehydes or ketones . This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. Another method involves the Mannich reaction, where aldehydes react with primary amines in the presence of formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and atom economy . These reactions can be catalyzed by various Lewis acids, such as FeCl3 or In(OTf)3, to enhance the yield and selectivity of the desired product .
化学反応の分析
Types of Reactions: Hexahydropyrimidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyrimidine derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
Hexahydropyrimidine hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of hexahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of certain parasites by interfering with their metabolic pathways . The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
類似化合物との比較
Hexahydropyrimidine hydrochloride can be compared with other nitrogen-containing heterocycles, such as:
Pyrimidine: Unlike hexahydropyrimidine, pyrimidine is an aromatic compound with different reactivity and applications.
Imidazole: Imidazole compounds are known for their antifungal properties, whereas hexahydropyrimidine derivatives have broader biological activities.
Triazole: Triazole derivatives are widely used in pharmaceuticals, but this compound offers unique advantages in terms of its synthetic versatility and bioactivity
特性
CAS番号 |
15937-63-0 |
|---|---|
分子式 |
C4H11ClN2 |
分子量 |
122.60 g/mol |
IUPAC名 |
1,3-diazinane;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |
InChIキー |
XQQBNEPVCNNUPW-UHFFFAOYSA-N |
正規SMILES |
C1CNCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

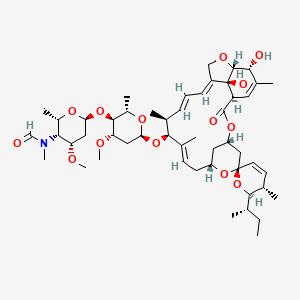
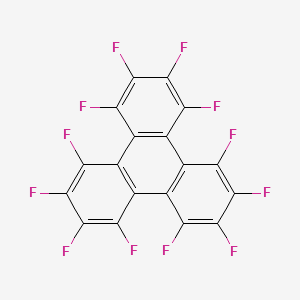
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
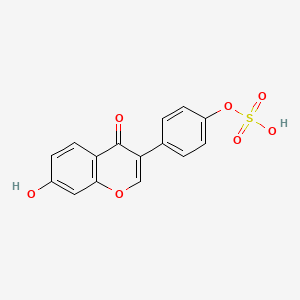
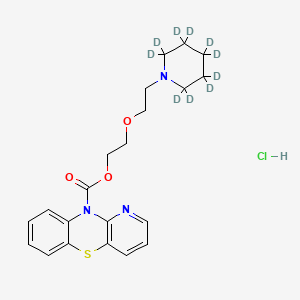
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
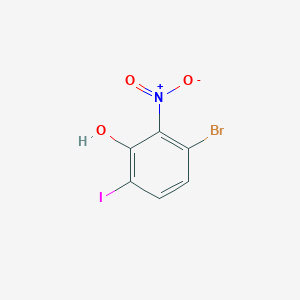
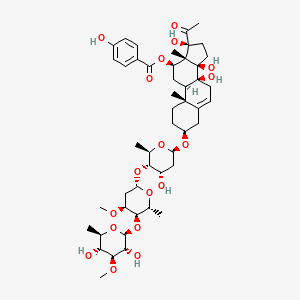
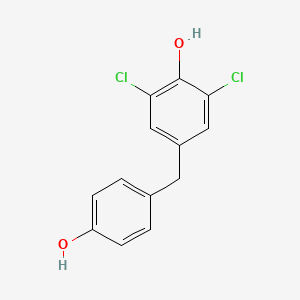
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
